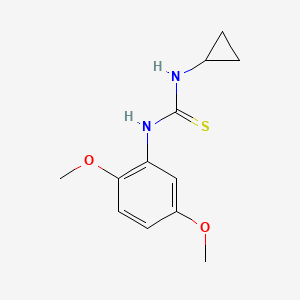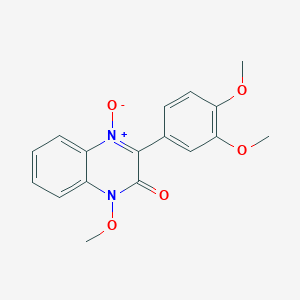
N-(5-chloro-2-methylphenyl)-3,3-diphenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-3,3-diphenylpropanamide, also known as DCP, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. This compound is a member of the diphenylpropanamide family, which has been found to exhibit a wide range of biological activities such as anti-inflammatory, analgesic, and anticonvulsant effects. In
Mecanismo De Acción
The exact mechanism of action of N-(5-chloro-2-methylphenyl)-3,3-diphenylpropanamide is not fully understood, but it is believed to act through the modulation of various neurotransmitters and ion channels in the brain and nervous system. N-(5-chloro-2-methylphenyl)-3,3-diphenylpropanamide has been found to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability and inhibition. N-(5-chloro-2-methylphenyl)-3,3-diphenylpropanamide has also been found to modulate the activity of voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects
N-(5-chloro-2-methylphenyl)-3,3-diphenylpropanamide has been found to exhibit a wide range of biochemical and physiological effects in preclinical studies. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-(5-chloro-2-methylphenyl)-3,3-diphenylpropanamide has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, N-(5-chloro-2-methylphenyl)-3,3-diphenylpropanamide has been found to have antioxidant properties, which may help to protect against oxidative stress and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(5-chloro-2-methylphenyl)-3,3-diphenylpropanamide in lab experiments is its well-established safety profile. N-(5-chloro-2-methylphenyl)-3,3-diphenylpropanamide has been extensively studied in preclinical models and has been found to be safe and well-tolerated at therapeutic doses. Additionally, N-(5-chloro-2-methylphenyl)-3,3-diphenylpropanamide is relatively easy to synthesize and can be obtained in high purity. One of the main limitations of using N-(5-chloro-2-methylphenyl)-3,3-diphenylpropanamide in lab experiments is its limited water solubility, which may make it difficult to administer in certain experimental protocols.
Direcciones Futuras
There are many potential future directions for research on N-(5-chloro-2-methylphenyl)-3,3-diphenylpropanamide. One area of interest is the development of novel formulations of N-(5-chloro-2-methylphenyl)-3,3-diphenylpropanamide that improve its water solubility and bioavailability. Another area of interest is the investigation of N-(5-chloro-2-methylphenyl)-3,3-diphenylpropanamide's potential applications in the treatment of other neurological disorders, such as epilepsy and multiple sclerosis. Additionally, further research is needed to elucidate the exact mechanism of action of N-(5-chloro-2-methylphenyl)-3,3-diphenylpropanamide and to identify potential drug targets for future drug development.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methylphenyl)-3,3-diphenylpropanamide can be achieved through a multistep process that involves the reaction of 5-chloro-2-methylbenzoic acid with thionyl chloride to form 5-chloro-2-methylbenzoyl chloride. This intermediate is then reacted with diphenylmethanol in the presence of a base to form N-(5-chloro-2-methylphenyl)-3,3-diphenylpropanamide.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methylphenyl)-3,3-diphenylpropanamide has been extensively studied for its potential applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant effects in preclinical studies. N-(5-chloro-2-methylphenyl)-3,3-diphenylpropanamide has also been found to have potential applications in the treatment of neuropathic pain, as well as in the prevention of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO/c1-16-12-13-19(23)14-21(16)24-22(25)15-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-14,20H,15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMWZIDRWZFRED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

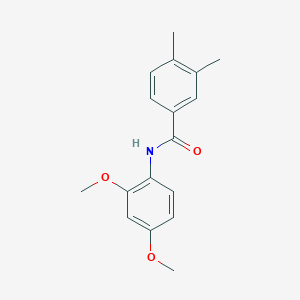
![7-[(3,4-dichlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5829589.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-pyridinylthiourea](/img/structure/B5829602.png)
![ethyl 4,5-dimethyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B5829611.png)
![2-fluoro-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B5829613.png)

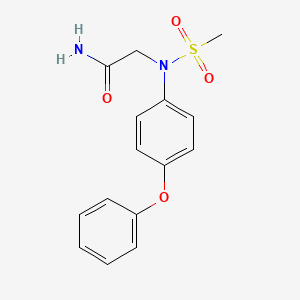
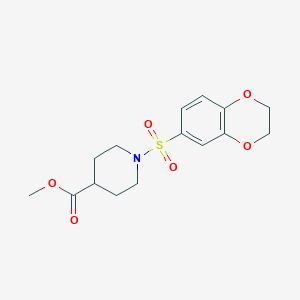
![N-(4-{[(1,1-dimethylpropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5829643.png)
![N'-(4-chlorobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5829649.png)

